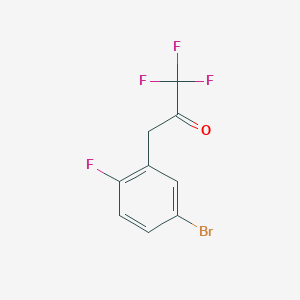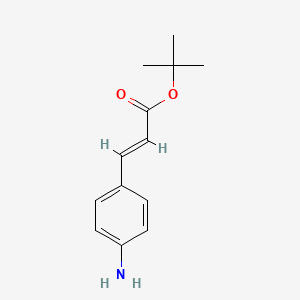
tert-Butyl (E)-3-(4-aminophenyl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (2E)-3-(4-aminophenyl)prop-2-enoate is an organic compound characterized by the presence of a tert-butyl ester group and an aminophenyl group attached to a propenoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2E)-3-(4-aminophenyl)prop-2-enoate typically involves the esterification of (2E)-3-(4-aminophenyl)prop-2-enoic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include refluxing the reactants in an appropriate solvent like toluene or dichloromethane.
Industrial Production Methods
On an industrial scale, the production of tert-butyl (2E)-3-(4-aminophenyl)prop-2-enoate may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for better control over reaction parameters and product purity.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl (2E)-3-(4-aminophenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The double bond in the propenoate moiety can be reduced to form saturated esters.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Nitro-substituted esters.
Reduction: Saturated tert-butyl esters.
Substitution: N-alkyl or N-acyl derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (2E)-3-(4-aminophenyl)prop-2-enoate has found applications in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which tert-butyl (2E)-3-(4-aminophenyl)prop-2-enoate exerts its effects is largely dependent on its interaction with molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing the active acid form, which can further interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-butyl (2E)-3-(4-nitrophenyl)prop-2-enoate
- tert-butyl (2E)-3-(4-methoxyphenyl)prop-2-enoate
- tert-butyl (2E)-3-(4-chlorophenyl)prop-2-enoate
Uniqueness
Tert-butyl (2E)-3-(4-aminophenyl)prop-2-enoate is unique due to the presence of the amino group, which imparts distinct reactivity and potential for forming hydrogen bonds. This makes it a valuable intermediate in the synthesis of various derivatives with tailored properties for specific applications.
Eigenschaften
Molekularformel |
C13H17NO2 |
|---|---|
Molekulargewicht |
219.28 g/mol |
IUPAC-Name |
tert-butyl (E)-3-(4-aminophenyl)prop-2-enoate |
InChI |
InChI=1S/C13H17NO2/c1-13(2,3)16-12(15)9-6-10-4-7-11(14)8-5-10/h4-9H,14H2,1-3H3/b9-6+ |
InChI-Schlüssel |
QVLDANTVSVSTAZ-RMKNXTFCSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)/C=C/C1=CC=C(C=C1)N |
Kanonische SMILES |
CC(C)(C)OC(=O)C=CC1=CC=C(C=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


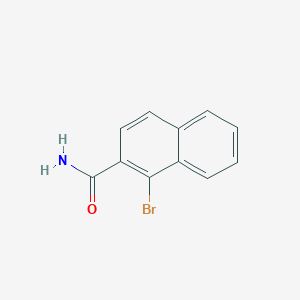
![Tert-butyl 1,1-dichloro-2-oxo-6-oxa-9-azaspiro[3.6]decane-9-carboxylate](/img/structure/B13551880.png)
![Tert-butyl 7-(aminomethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13551882.png)
![N-[1-(aminomethyl)cyclohexyl]-3,3-dimethyl-2H-1-benzofuran-7-carboxamide;hydrochloride](/img/structure/B13551885.png)
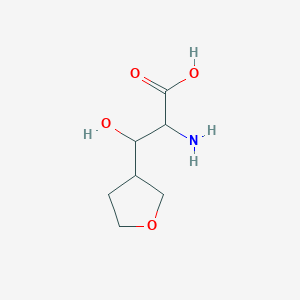
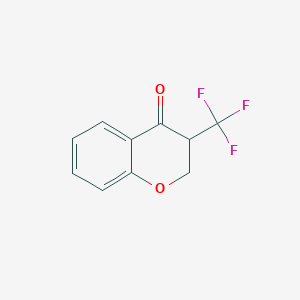
![rac-(1R,2S,3R,6R,7S)-tricyclo[5.2.1.0,2,6]dec-8-en-3-ol](/img/structure/B13551913.png)
![[2-[Di(propan-2-yl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B13551922.png)
![1-[5-hydroxy-1-(2-methylphenyl)-1H-pyrazol-3-yl]ethan-1-one](/img/structure/B13551923.png)
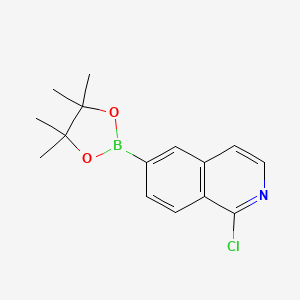
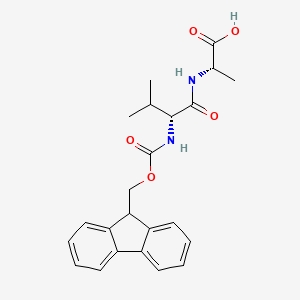
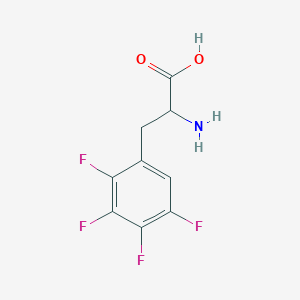
![Dispiro[3.0.3.1]nonan-9-amine](/img/structure/B13551962.png)
